4-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-(1H-indol-3-ylmethyl)-4H-1,2,4-triazole-3-thiol
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Overview
Description
4-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-5-(1H-INDOL-3-YLMETHYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE is a complex organic compound that features a unique combination of structural motifs, including a benzodioxin ring, an indole moiety, and a triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-5-(1H-INDOL-3-YLMETHYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Benzodioxin Ring: Starting from catechol, the benzodioxin ring can be formed through a cyclization reaction with an appropriate dihalide under basic conditions.
Indole Synthesis: The indole moiety can be synthesized via the Fischer indole synthesis, starting from phenylhydrazine and an aldehyde or ketone.
Triazole Formation: The triazole ring is often formed through a 1,3-dipolar cycloaddition reaction (Huisgen cycloaddition) between an azide and an alkyne.
Final Coupling: The final step involves coupling the benzodioxin, indole, and triazole intermediates under suitable conditions, often using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole and benzodioxin moieties, using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed on the triazole ring or other reducible groups using agents like lithium aluminum hydride or hydrogenation catalysts.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially on the aromatic rings, using reagents such as halogens or nucleophiles like amines and thiols.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, palladium on carbon (Pd/C) for hydrogenation.
Substitution Reagents: Halogens (e.g., bromine), nucleophiles (e.g., amines, thiols).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce various reduced forms of the triazole or indole rings.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, the compound’s structural motifs are of interest for studying enzyme interactions and receptor binding. It can serve as a probe to investigate biological pathways and molecular targets.
Medicine
Medicinally, the compound holds potential as a pharmacophore for drug development. Its diverse functional groups allow for the design of molecules with specific biological activities, such as anti-inflammatory, anticancer, or antimicrobial properties.
Industry
In industry, the compound can be used in the development of new materials with specific electronic, optical, or mechanical properties. Its unique structure might contribute to the creation of advanced polymers, coatings, or sensors.
Mechanism of Action
The mechanism of action of 4-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-5-(1H-INDOL-3-YLMETHYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s various functional groups allow it to engage in multiple types of interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions. These interactions can modulate the activity of biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
4-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-5-(1H-INDOL-3-YLMETHYL)-4H-1,2,4-TRIAZOLE: Lacks the hydrosulfide group, which may alter its reactivity and biological activity.
5-(1H-INDOL-3-YLMETHYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE: Lacks the benzodioxin ring, potentially affecting its overall stability and interaction profile.
4-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-5-(1H-INDOL-3-YLMETHYL)-4H-1,2,4-TRIAZOLE-3-THIOL: Similar structure but with a thiol group instead of a hydrosulfide, which may influence its redox properties.
Uniqueness
The uniqueness of 4-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-5-(1H-INDOL-3-YLMETHYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE lies in its combination of structural motifs, which confer a distinct set of chemical and biological properties. This makes it a valuable compound for research and development across multiple scientific disciplines.
Properties
Molecular Formula |
C19H16N4O2S |
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Molecular Weight |
364.4 g/mol |
IUPAC Name |
4-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(1H-indol-3-ylmethyl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C19H16N4O2S/c26-19-22-21-18(9-12-11-20-15-4-2-1-3-14(12)15)23(19)13-5-6-16-17(10-13)25-8-7-24-16/h1-6,10-11,20H,7-9H2,(H,22,26) |
InChI Key |
RAKHTPBSMWEHEI-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)N3C(=NNC3=S)CC4=CNC5=CC=CC=C54 |
Origin of Product |
United States |
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